molecular formula C13H6Cl2N2O4 B10778789 7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione

7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione

Cat. No.: B10778789
M. Wt: 325.10 g/mol
InChI Key: YBBCXMKGFBMRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC328111, also known as pyrano 1,3 oxazine derivative, is a compound that has garnered significant interest in the field of medicinal chemistry. It is recognized for its potential as an inhibitor of the bromodomain-containing protein 2 (BRD2), which is part of the bromodomain and extra-terminal (BET) family of proteins. These proteins are involved in the regulation of gene expression and have been identified as potential targets for cancer therapy, particularly in glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC328111 involves a multi-step process that includes the formation of the pyrano 1,3 oxazine core The reaction typically starts with the condensation of an aldehyde with a β-keto ester in the presence of a base to form the pyran ringThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of NSC328111 can be optimized by employing continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

NSC328111 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC328111 can lead to the formation of corresponding oxides, while reduction can yield alcohol derivatives .

Scientific Research Applications

NSC328111 has a wide range of applications in scientific research:

Mechanism of Action

NSC328111 exerts its effects by binding to the N-terminal bromodomain of BRD2 at the acetylated histone binding site. This binding inhibits the interaction between BRD2 and acetylated histones, thereby disrupting the regulation of gene expression. The inhibition of BRD2 leads to reduced proliferation and migration of cancer cells, particularly in glioblastoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC328111 is unique in its structure, which includes a pyrano 1,3 oxazine core. This structural feature allows for specific interactions with the BRD2 protein, making it a promising candidate for targeted cancer therapy. Additionally, its ability to inhibit BRD2 with high specificity sets it apart from other BET inhibitors .

Properties

Molecular Formula

C13H6Cl2N2O4

Molecular Weight

325.10 g/mol

IUPAC Name

7-chloro-2-(3-chloroanilino)pyrano[3,4-e][1,3]oxazine-4,5-dione

InChI

InChI=1S/C13H6Cl2N2O4/c14-6-2-1-3-7(4-6)16-13-17-11(18)10-8(20-13)5-9(15)21-12(10)19/h1-5H,(H,16,17,18)

InChI Key

YBBCXMKGFBMRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=O)C3=C(O2)C=C(OC3=O)Cl

Origin of Product

United States

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